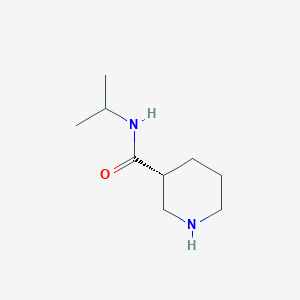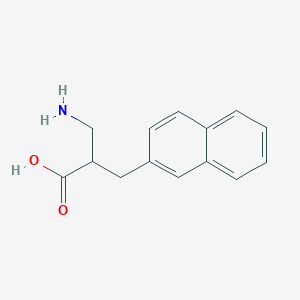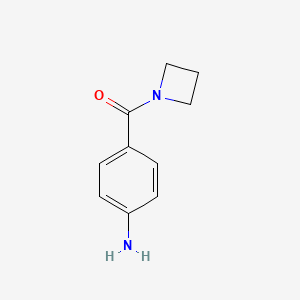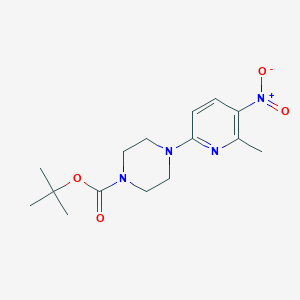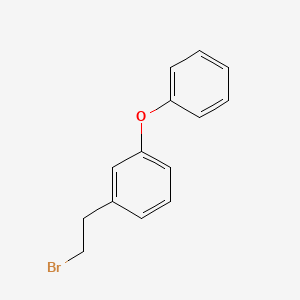
1-(2-Bromoethyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromoethyl)-3-phenoxybenzene” is a brominated derivative of benzene. Benzene is a simple aromatic ring (consisting of 6 carbon atoms joined in a ring with 1 hydrogen atom attached to each carbon), and bromoethyl refers to a two-carbon chain with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromoethyl)-3-phenoxybenzene” are not available, brominated derivatives of benzene are typically synthesized through electrophilic aromatic substitution reactions . In these reactions, a hydrogen atom on the benzene ring is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-3-phenoxybenzene” would likely consist of a benzene ring with a bromoethyl group (a two-carbon chain with a bromine atom) and a phenoxy group (another benzene ring) attached .Chemical Reactions Analysis
Brominated derivatives of benzene, like “1-(2-Bromoethyl)-3-phenoxybenzene”, can undergo various chemical reactions. These include further electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromoethyl)-3-phenoxybenzene” would depend on its exact molecular structure. Brominated derivatives of benzene are typically liquids at room temperature, and they may have a higher density and boiling point than benzene itself .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
91627-20-2 |
|---|---|
Formule moléculaire |
C14H13BrO |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Clé InChI |
AGZTWRYOPSZJII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



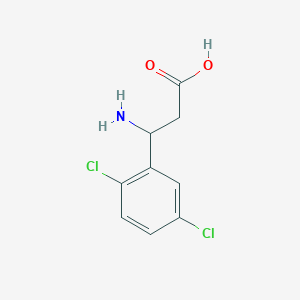
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
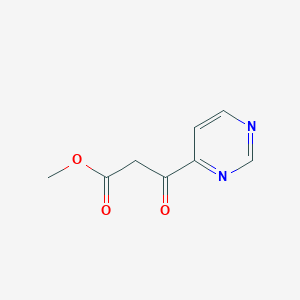


![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
